molecular formula C19H22ClFN2 B3851983 1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine

1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine

Cat. No. B3851983
M. Wt: 332.8 g/mol
InChI Key: QWRPFWKRILNLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as DFMDP, is a compound that has been the subject of recent scientific research due to its potential therapeutic applications. DFMDP is a piperazine derivative that has been synthesized through various methods and has shown promising results in animal studies.

Mechanism of Action

1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is believed to exert its therapeutic effects through its action on the serotonergic system in the brain. 1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to bind to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine also has an inhibitory effect on the reuptake of serotonin, which increases the availability of serotonin in the synaptic cleft and enhances its neurotransmission.
Biochemical and Physiological Effects
1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the alteration of brain activity. 1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. 1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine also has some limitations, including its limited solubility in aqueous solutions, its short half-life in vivo, and the lack of standardized protocols for its use in animal studies.

Future Directions

1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has several potential future directions for research, including the development of more efficient synthesis methods, the optimization of its therapeutic potential, and the exploration of its use as a radioligand for imaging studies. 1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine may also have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanisms of action of 1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine and to determine its safety and efficacy in human subjects.
Conclusion
In conclusion, 1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is a compound that has shown promising results in scientific research for its potential therapeutic applications. 1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been synthesized through various methods and has been studied for its effects on the serotonergic system in the brain. 1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages and limitations for lab experiments, and future directions for research include the optimization of its therapeutic potential and the exploration of its use as a radioligand for imaging studies. Further studies are needed to determine the safety and efficacy of 1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine in human subjects.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Animal studies have shown that 1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has anxiolytic and antidepressant effects, as well as antipsychotic effects in a rat model of schizophrenia. 1-(2-chloro-6-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has also been studied for its potential use as a radioligand for imaging studies of serotonin receptors in the brain.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2/c1-14-6-7-15(2)19(12-14)23-10-8-22(9-11-23)13-16-17(20)4-3-5-18(16)21/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRPFWKRILNLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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